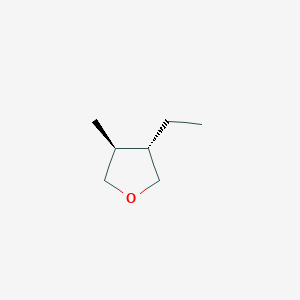

(3S,4S)-3-Ethyl-4-methyloxolane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90124-85-9 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(3S,4S)-3-ethyl-4-methyloxolane |

InChI |

InChI=1S/C7H14O/c1-3-7-5-8-4-6(7)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |

InChI Key |

IZLFDJCEAVOOAL-RNFRBKRXSA-N |

Isomeric SMILES |

CC[C@@H]1COC[C@H]1C |

Canonical SMILES |

CCC1COCC1C |

Origin of Product |

United States |

Stereoselective Methodologies for the Synthesis of Chiral Oxolanes, Including 3s,4s 3 Ethyl 4 Methyloxolane

Asymmetric Synthesis Approaches

Asymmetric synthesis provides powerful tools for constructing chiral molecules with high enantiopurity. tcichemicals.com These strategies include the use of chiral catalysts, the desymmetrization of symmetric molecules, and the application of chiral auxiliaries to direct stereochemical outcomes.

Catalytic asymmetric synthesis is a highly efficient approach that uses a small amount of a chiral catalyst to generate large quantities of a chiral product. researchgate.net This area has seen significant advances, with various strategies developed for the enantioselective formation of oxolane rings. rsc.orgrsc.org

The design of effective chiral catalysts is central to asymmetric synthesis. These catalysts, which can be metal complexes or purely organic molecules (organocatalysts), create a chiral environment that forces a reaction to proceed along a pathway favoring one enantiomer over the other. acs.org

Chiral Brønsted acids, such as N-triflyl phosphoramide, have been designed to catalyze the enantioselective intramolecular desymmetrization of oxetanes. researchgate.net The mechanism involves the activation of the oxetane (B1205548) ring by the chiral acid, followed by a stereoselective intramolecular nucleophilic attack. nsf.govnih.gov Density Functional Theory (DFT) calculations have been used to rationalize the stereochemical outcomes, suggesting the reaction proceeds through a defined transition state where the catalyst shields one face of the substrate. researchgate.netnsf.gov Similarly, chiral-at-metal catalysts, where the stereogenicity resides at the metal center, have been developed to induce stereoselectivity. youtube.com Iridium catalysts featuring phosphoramidite (B1245037) ligands are effective in the asymmetric [3+2] cycloaddition of vinylcyclopropanes with carboxylic acids to yield highly enantioenriched tetrahydrofurans (oxolanes). acs.org The mechanism is believed to involve the formation of a zwitterionic π-allyl–Ir complex that undergoes a stereocontrolled intramolecular allylation. acs.org

Table 1: Examples of Chiral Catalyst Systems in Oxolane-Related Synthesis

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral N-triflyl phosphoramide | Intramolecular Oxetane Desymmetrization | Thioester-tethered oxetane | Chiral Tetrahydrothiophene | up to 91% | researchgate.net |

| Co(III)·salen complex | Intramolecular Ring-Opening | 3-Substituted oxetanol | Chiral Oxolane | High | nih.gov |

| [Ir(COD)Cl]₂ / Phosphoramidite Ligand | [3+2] Cycloaddition | Vinylcyclopropane (B126155) & Carboxylic Acid | Enantioenriched Tetrahydrofuran (B95107) | up to 98% | acs.org |

| Chiral Phosphoric Acid (VAPOL) | Desymmetrization of meso-Aziridines | meso-Aziridine & Thiol | Chiral β-aminothioether | High | nih.gov |

Enantioselective desymmetrization is a powerful strategy that introduces chirality into a molecule by selectively reacting one of two identical functional groups in a prochiral or meso substrate. nih.gov This approach has been successfully applied to the synthesis of chiral heterocycles.

A notable method involves the desymmetrization of prochiral oxetanes. nih.gov For instance, the Jacobsen group reported the catalytic asymmetric ring-opening of an oxetanol using a chiral Co(III)·salen complex to produce a chiral oxolane. nih.gov Another effective approach utilizes chiral Brønsted acid organocatalysis. The desymmetrization of oxetanes bearing a tethered internal nucleophile, such as a thioester, can be achieved with high enantioselectivity using a chiral phosphoric acid catalyst. nsf.govnih.gov This strategy leads to the formation of chiral five-membered sulfur heterocycles, demonstrating a viable pathway for creating chiral cyclic ethers from similar oxygen-based precursors. nsf.govnih.gov The key to success in these reactions is the ability of the chiral catalyst to differentiate between the two enantiotopic transition states of the ring-opening step. nsf.govnih.gov

Asymmetric cycloaddition reactions are highly effective for constructing cyclic systems with excellent stereocontrol. acs.org These reactions form multiple bonds in a single step and can set several stereocenters simultaneously. acs.org

A prominent example is the iridium-catalyzed asymmetric formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes, which provides direct access to highly enantioenriched tetrahydrofurans. acs.org This reaction leverages the in situ formation of mixed anhydrides to control the reactivity of the carboxylic acid partner. acs.org The high strain of the vinylcyclopropane ring facilitates its opening to form a reactive zwitterionic intermediate, which then participates in the stereoselective cycloaddition. acs.org Additionally, the field of strain-driven, radical formal cycloadditions is emerging as a powerful tool for creating sp³-rich ring systems, with catalytic asymmetric variants being developed. nih.gov These methods often employ photoredox catalysis to initiate the radical processes. nih.gov

Chiral Pool Synthesis Routes to Oxolane Cores

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products such as carbohydrates, amino acids, and terpenes as starting materials. elsevierpure.comwikipedia.orgnih.gov The inherent chirality of these starting materials is transferred to the target molecule through a series of chemical transformations. wikipedia.org

Carbohydrates are particularly versatile starting materials for the synthesis of complex molecules, including heterocyclic compounds. elsevierpure.com Their well-defined stereochemistry and abundance of functional groups allow for regio- and stereoselective transformations to build complex scaffolds. elsevierpure.com For example, the synthesis of oxetanocin, a related oxetane-containing natural product, was achieved using a sugar as a chiral template to set the desired stereochemistry before the key ring-forming step. acs.org Similarly, amino acids can serve as effective precursors. The stereoselective synthesis of 3-aminotetrahydrofuran (B1273345) derivatives has been accomplished starting from L- and D-methionine, demonstrating how the chirality of the amino acid backbone can be used to control the stereocenters in the final heterocyclic product. semanticscholar.org

Table 2: Examples of Chiral Pool Starting Materials

| Chiral Pool Source | Class | Example Application | Reference |

|---|---|---|---|

| L-Methionine | Amino Acid | Synthesis of (2S,3S)-3-aminotetrahydrofuran derivatives | semanticscholar.org |

| D-Methionine | Amino Acid | Synthesis of (2R,3R)-3-aminotetrahydrofuran derivatives | semanticscholar.org |

| Carbohydrates | Sugar | Synthesis of oxetin (B1210499) and other complex heterocycles | elsevierpure.comacs.org |

| Terpenes | Isoprenoid | Synthesis of complex natural products like paclitaxel (B517696) and epothilone | wikipedia.orgnih.gov |

Application of Chiral Auxiliaries and Reagents in Oxolane Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

This strategy is widely used to control stereochemistry in carbon-carbon bond-forming reactions that could be part of a synthetic route to a substituted oxolane. scielo.org.mx For instance, oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries for stereoselective aldol (B89426) reactions and alkylations. wikipedia.org By attaching an oxazolidinone to an acyl group, one can achieve highly diastereoselective reactions on the α-carbon. Subsequent cleavage of the auxiliary provides the chiral product. Similarly, pseudoephedrine can be used as a chiral auxiliary for the synthesis of chiral 1,2-amino alcohols. nih.gov Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated excellent stereocontrol in various transformations. scielo.org.mx

Chiral reagents are stoichiometric reagents that are themselves chiral and transfer this chirality during a reaction. youtube.com An example is the use of diisopinocampheylborane, which is derived from the chiral pool terpene α-pinene, for the asymmetric reduction of ketones to produce chiral secondary alcohols, a potential step in constructing an oxolane precursor. wikipedia.org

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Class | Typical Application | Reference |

|---|---|---|---|

| Oxazolidinones (Evans) | Amino alcohol derivative | Asymmetric aldol reactions, alkylations | wikipedia.org |

| Pseudoephedrine | Amino alcohol | Asymmetric alkylation, synthesis of chiral amino alcohols | wikipedia.orgnih.gov |

| Camphorsultam (Oppolzer) | Terpene derivative | Asymmetric Diels-Alder, aldol, and alkylation reactions | wikipedia.org |

| Thiazolidinethiones | Sulfur-based | Asymmetric aldol reactions, Michael additions | scielo.org.mx |

Diastereoselective Synthetic Pathways for Chiral Oxolanes

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. In the context of chiral oxolanes, this involves controlling the relative stereochemistry of the substituents on the tetrahydrofuran ring.

Control of Relative Stereochemistry in Oxolane Ring Formation

The control of relative stereochemistry is fundamental to the synthesis of specific oxolane diastereomers. Various strategies have been developed to influence the spatial arrangement of substituents as the ring is formed. The choice of starting materials, reagents, and reaction conditions all play a crucial role in determining the stereochemical outcome. ox.ac.uk

One common approach involves the use of cyclic precursors where the relative stereochemistry is already established. For instance, ring-contraction strategies can be employed. A Lewis acid-mediated ring contraction of a 4,5-dihydro-1,3-dioxepin (B15441089) can lead to the formation of 2,3,4-trisubstituted tetrahydrofurans. The choice of Lewis acid can significantly influence the diastereoselectivity of this transformation. nih.gov For example, using (iPrO)2TiCl2 can favor the formation of one diastereomer, while TBSOTf can lead to a different major diastereomer, highlighting the role of the catalyst in directing the stereochemical outcome. nih.gov

Another powerful method for controlling relative stereochemistry is through substrate-directed reactions. In the Pd(II)-catalyzed ring formation of ε-hydroxy allylic alcohols, the inherent chirality of the starting material can direct the stereochemical course of the cyclization. nih.gov The formation of the alkene-Pd(II)-π-complex, subsequent cis-oxypalladation, and syn-elimination are key steps where the existing stereocenters influence the creation of new ones, leading to the formation of specific 2,3,5-trisubstituted and 2,3,4,5-tetrasubstituted tetrahydrofurans. nih.gov

Furthermore, the stereochemical outcome of radical cyclizations to form tetrahydrofurans can be highly dependent on reaction conditions, including the use of Lewis acid additives which can have a profound effect on diastereoselectivity. nih.gov The interplay of steric and stereoelectronic effects also governs the facial selectivity of nucleophilic additions to cyclic ketones, which can be precursors to chiral oxolanes. pitt.edu Understanding these effects is crucial for predicting and controlling the relative stereochemistry of the final product.

Intramolecular Cyclization Reactions for Stereoselective Oxolane Synthesis

Intramolecular cyclization is a cornerstone of stereoselective oxolane synthesis. This strategy involves a precursor molecule that contains both the nucleophile (typically a hydroxyl group) and the electrophile, which react to form the tetrahydrofuran ring. The stereochemistry of the final product is often dictated by the stereochemistry of the starting material and the transition state geometry of the cyclization.

A classic and widely used method is the intramolecular SN2 reaction. nih.gov This involves the cyclization of a molecule containing a hydroxyl group and a suitable leaving group (such as a halide or sulfonate) on the same carbon chain. The stereocenter bearing the leaving group undergoes inversion of configuration during the ring closure, providing a predictable method for controlling stereochemistry. nih.gov Similarly, the intramolecular opening of epoxides by a tethered alcohol is a powerful strategy for synthesizing substituted tetrahydrofurans. nih.gov

Intramolecular Diels-Alder reactions have also been employed in the synthesis of complex polycyclic systems containing the oxolane motif. nih.gov For instance, stabilized 2-amino-1,3-dienes can react with pendant dienophiles to construct tetracyclic systems. The stereochemical outcome of such cycloadditions is governed by the well-established rules of the Diels-Alder reaction. nih.gov

More contemporary methods involve metal-catalyzed cyclizations. For example, palladium-catalyzed intramolecular reactions have proven effective. The synthesis of 4(5)-[(2S,3S)- and (2R,3R)-3-aminotetrahydrofuran-2-yl)imidazoles has been achieved using modified and standard Mitsunobu cyclizations, which proceed through an intramolecular SN2-type mechanism. semanticscholar.org DFT calculations have also been used to understand and predict the outcomes of intramolecular cyclizations, such as a fragmentation reaction that proceeds via an intramolecular cyclization and a subsequent retro-ene reaction. chemrxiv.org

Optimization of Reaction Conditions and Yields in Stereoselective Oxolane Synthesis

The optimization of reaction conditions is a critical aspect of developing efficient and selective syntheses of chiral oxolanes. This process involves systematically varying parameters such as solvent, temperature, catalyst loading, and reagent stoichiometry to maximize the yield of the desired stereoisomer and minimize the formation of byproducts. numberanalytics.comnih.gov

A systematic approach to optimization often begins with screening various solvents and temperatures. For instance, in the synthesis of dihydrobenzofuran neolignans, it was found that acetonitrile (B52724) provided the best balance between conversion and selectivity compared to more commonly used solvents like dichloromethane (B109758) and benzene. scielo.br Temperature can also have a significant impact; for some reactions, reflux conditions lead to better results, while for others, lower temperatures are optimal. scielo.br

The choice and amount of catalyst or reagent are also crucial. In a nickel(II)-catalyzed asymmetric alkylation to form substituted tetrahydrofurans, increasing the loading of the Lewis acid BF3·OEt2 significantly improved both the enantioselectivity and the yield. researchgate.net Similarly, in an oxidation reaction using (diacetoxyiodo)benzene (B116549) (DIB), the best results were obtained in dioxane with specific equivalents of DIB and zinc(II) chloride at room temperature. researchgate.net

The following interactive table provides an example of how reaction conditions can be optimized for a generic stereoselective oxolane synthesis.

| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Lewis Acid (equiv.) | Yield (%) | Diastereomeric Ratio |

| 1 | Dichloromethane | 25 | 5 | 1.0 | 65 | 5:1 |

| 2 | Toluene | 25 | 5 | 1.0 | 72 | 6:1 |

| 3 | Tetrahydrofuran | 25 | 5 | 1.0 | 80 | 8:1 |

| 4 | Tetrahydrofuran | 0 | 5 | 1.0 | 75 | 10:1 |

| 5 | Tetrahydrofuran | 25 | 10 | 1.0 | 85 | 8:1 |

| 6 | Tetrahydrofuran | 25 | 5 | 1.5 | 92 | 15:1 |

This systematic optimization process, often guided by principles of experimental design, is essential for developing practical and efficient methods for the synthesis of specific chiral oxolanes like (3S,4S)-3-Ethyl-4-methyloxolane. numberanalytics.com

Advanced Spectroscopic and Analytical Methodologies for Chiral Oxolane Characterization

Methodologies for Absolute and Relative Stereochemical Assignment

Determining the three-dimensional arrangement of atoms in a chiral molecule is fundamental to understanding its function. Advanced spectroscopic techniques provide the detailed information necessary for this stereochemical elucidation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. researchgate.netresearchgate.net For complex stereochemical assignments, advanced NMR methods, including two-dimensional (2D) and three-dimensional (3D) experiments, are indispensable. numberanalytics.com

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and between protons and carbons, respectively. numberanalytics.com For a molecule like (3S,4S)-3-Ethyl-4-methyloxolane, these experiments would confirm the ethyl and methyl groups are attached to the oxolane ring and identify the neighboring protons.

NOESY and ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the relative configuration of stereocenters. numberanalytics.com These experiments detect protons that are close in space, even if they are not directly bonded. For this compound, NOESY or ROESY would show spatial correlations between the protons of the ethyl group and the methyl group, confirming their cis or trans relationship on the oxolane ring. The presence of a Nuclear Overhauser Effect (NOE) between specific protons on the ethyl and methyl groups would provide strong evidence for their relative stereochemistry.

Recent advancements in NMR technology, such as fast NMR data collection protocols, have significantly accelerated the process of structure determination. nih.gov

Table 1: Representative 2D NMR Techniques for Stereochemical Analysis

| Technique | Abbreviation | Information Provided | Application to this compound |

| Correlation Spectroscopy | COSY | Shows which protons are coupled to each other (typically through 2-3 bonds). | Identifies protons on adjacent carbons within the oxolane ring and the ethyl group. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates each proton to the carbon it is directly attached to. | Assigns specific proton signals to their corresponding carbon atoms in the molecule. |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows longer-range couplings between protons and carbons (typically 2-4 bonds). | Confirms the connectivity of the ethyl and methyl groups to the oxolane ring. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close to each other in space (through-space interaction). | Determines the relative orientation (cis/trans) of the ethyl and methyl groups. |

| Rotating-frame Overhauser Effect Spectroscopy | ROESY | Similar to NOESY, but can be more effective for medium-sized molecules. | Provides complementary information to NOESY for confirming the relative stereochemistry. |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. nsf.gov These methods are particularly powerful for determining the enantiomeric excess (ee) of a sample.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nsf.gov Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum of one enantiomer is the mirror image of the other.

Recent developments in chiroptical spectroscopy, such as photoelectron elliptical dichroism (PEELD), offer high-precision measurements of enantiomeric excess, with reported precision levels exceeding 99.95%. nih.gov These techniques provide a rapid and accurate alternative to traditional chromatographic methods for determining enantiomeric purity. nih.gov

Table 2: Comparison of Chiroptical Spectroscopy Techniques

| Technique | Principle | Primary Application |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. nsf.gov | Determination of enantiomeric purity and secondary structure of macromolecules. |

| Optical Rotatory Dispersion (ORD) | Wavelength-dependent rotation of plane-polarized light. | Determination of absolute configuration and enantiomeric purity. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. mdpi.com | Determination of absolute configuration of small chiral molecules. |

| Raman Optical Activity (ROA) | Differential Raman scattering of left and right circularly polarized light. nsf.gov | Provides detailed stereochemical information, particularly for molecules in solution. |

X-ray Crystallography for Solid-State Stereostructure Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of a compound, a detailed electron density map can be generated, revealing the precise positions of all atoms. This allows for the unambiguous determination of both the relative and absolute stereochemistry of a chiral molecule like this compound, provided a suitable crystal can be grown. The resulting crystal structure provides bond lengths, bond angles, and torsional angles, offering a complete and highly accurate picture of the molecule's conformation in the crystalline state.

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatography is a fundamental separation technique widely used for the analysis of chiral compounds. nih.gov Chiral chromatography, in particular, is designed to separate enantiomers, allowing for the determination of enantiomeric purity. gcms.czazom.com

Chiral Gas Chromatography (GC): For volatile compounds like substituted oxolanes, chiral GC is a powerful tool. chromatographyonline.com This technique utilizes a chiral stationary phase (CSP) within the GC column. researchgate.net The two enantiomers of a chiral analyte interact differently with the CSP, leading to different retention times and, thus, their separation. azom.com Cyclodextrin-based CSPs are commonly used for the separation of a wide range of chiral compounds, including ethers. chromatographyonline.comresearchgate.net The separation of enantiomers can be optimized by selecting the appropriate CSP and adjusting chromatographic parameters such as temperature and carrier gas flow rate. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive compounds, chiral HPLC is the method of choice. nih.govdntb.gov.ua Similar to chiral GC, it employs a chiral stationary phase to achieve enantiomeric separation. dntb.gov.ua The versatility of HPLC allows for a wide range of mobile phases and CSPs to be used, enabling the separation of a vast array of chiral molecules. mdpi.comdntb.gov.ua

The development of new and more efficient chiral stationary phases continues to be an active area of research, leading to improved resolution and faster analysis times for chiral separations. azom.com

Table 3: Common Chiral Stationary Phases for Chromatographic Separation

| Stationary Phase Type | Separation Principle | Typical Analytes |

| Cyclodextrin Derivatives | Inclusion complexation, hydrogen bonding, dipole-dipole interactions. researchgate.net | A wide variety of chiral compounds, including hydrocarbons, alcohols, and ethers. chromatographyonline.com |

| Polysaccharide Derivatives (e.g., cellulose, amylose) | Hydrogen bonding, dipole-dipole interactions, and steric hindrance. | Broad applicability for many chiral compounds, particularly in HPLC. nih.gov |

| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, dipole-dipole interactions, and steric interactions. | Aromatic compounds, amides, esters, and alcohols. |

| Chiral Crown Ethers | Complexation with primary amines. | Amino acids and other primary amines. nih.gov |

Academic Research Applications of Chiral Oxolanes in Synthetic Organic Chemistry

(3S,4S)-3-Ethyl-4-methyloxolane as a Key Chiral Building Block

Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials for the synthesis of more complex chiral molecules. The use of such building blocks is a cornerstone of modern asymmetric synthesis, allowing for the direct incorporation of stereocenters into a target molecule. Substituted tetrahydrofurans are prevalent motifs in a wide range of biologically active natural products. nih.gov Consequently, the development of synthetic routes to enantiomerically pure oxolane derivatives is of significant interest.

This compound, with its defined stereochemistry at the C3 and C4 positions, represents a potentially valuable, though not widely documented, chiral building block. The ethyl and methyl substituents provide steric and electronic differentiation on the oxolane ring, which can be exploited in stereoselective transformations. The synthesis of such 3,4-disubstituted oxolanes can be challenging, often requiring multi-step sequences from chiral precursors or the use of advanced catalytic methods. The inherent chirality of this molecule makes it an attractive starting point for the synthesis of target molecules where the tetrahydrofuran (B95107) core and its substituents are key structural features.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | (3S,4S)-3-Ethyl-4-methyltetrahydrofuran |

| Chirality | Chiral |

Role of Chiral Oxolane Derivatives as Ligands and Catalysts in Asymmetric Transformations

The rigid five-membered ring of the oxolane scaffold makes it an excellent platform for the design of chiral ligands for asymmetric catalysis. When coordinating to a metal center, the chiral environment created by the oxolane can effectively control the stereochemical outcome of a reaction. While specific applications of this compound as a ligand are not prominent in the literature, the broader class of chiral oxolane-containing ligands has seen significant use.

These ligands are often bidentate or polydentate, with heteroatoms such as nitrogen, phosphorus, or sulfur appended to the oxolane core to facilitate metal coordination. The substituents on the oxolane ring, such as the ethyl and methyl groups in our target molecule, play a crucial role in defining the steric environment around the catalytic center, thereby influencing enantioselectivity.

Table 2: Examples of Chiral Ligand Scaffolds Incorporating Five-Membered Heterocycles

| Ligand Type | Heterocyclic Core | Common Applications |

|---|---|---|

| PHOX (Phosphinooxazoline) | Oxazoline | Asymmetric hydrogenation, hydrosilylation, allylic alkylation |

| BOX (Bis(oxazoline)) | Oxazoline | Diels-Alder reactions, aldol (B89426) reactions, cyclopropanation |

| TADDOL-derived phosphites | Dioxolane | Asymmetric hydrogenation, conjugate addition |

The principles guiding the design and application of these established ligand families can be extended to novel oxolane-based ligands. A ligand derived from this compound could potentially offer unique stereochemical control in a variety of metal-catalyzed reactions.

Intermediates in the Total Synthesis of Natural Products and Advanced Organic Molecules

The tetrahydrofuran moiety is a recurring structural motif in a vast number of natural products with diverse biological activities, including polyether antibiotics, acetogenins (B1209576), and lignans. nih.gov The stereoselective synthesis of these complex molecules often relies on the use of chiral building blocks that contain the tetrahydrofuran ring.

While a direct application of this compound in a completed total synthesis is not readily found in the literature, its structure is representative of the types of intermediates that are crucial in this area of research. The ethyl and methyl groups can serve as handles for further functionalization or as key stereodirecting elements. For instance, the synthesis of nonadjacently linked bis-tetrahydrofurans, found in acetogenins with potent antitumor activity, often involves the coupling of two chiral tetrahydrofuran units. researchgate.net A building block like this compound could be a valuable precursor in such a strategy.

Table 3: Examples of Natural Products Containing a Substituted Tetrahydrofuran Ring

| Natural Product | Class | Biological Activity | Tetrahydrofuran Substitution Pattern |

|---|---|---|---|

| Bullatacin | Annonaceous Acetogenin | Antitumor | 2,5-disubstituted |

| Galbelgin | Lignan | Antiviral, Anti-inflammatory | 2,5-diaryl-3,4-dimethyl |

| Nonactin | Macrotetrolide Antibiotic | Antibiotic, Ionophore | Multiple 2,5-disubstituted units |

The synthesis of these natural products often requires precise control over the stereochemistry of the tetrahydrofuran ring, highlighting the importance of having access to a variety of enantiomerically pure substituted oxolanes.

Development of Novel Chemical Reactions Mediated by Chiral Oxolane Scaffolds

The unique structural and electronic properties of the oxolane ring have led to the development of novel chemical reactions where this scaffold plays a key role. These reactions can involve the formation of the tetrahydrofuran ring itself or the use of a pre-existing chiral oxolane to control reactivity at other sites in the molecule.

Recent advances in synthetic methodology have provided new ways to access substituted tetrahydrofurans with high levels of stereocontrol. nih.gov These methods include:

Intramolecular cyclizations: Stereoselective cyclization of acyclic precursors is a common strategy.

Cycloaddition reactions: [3+2] and other cycloadditions can rapidly generate the tetrahydrofuran core.

Ring-rearrangement metathesis: This powerful reaction can be used to construct complex polycyclic systems containing tetrahydrofuran rings.

Furthermore, the chiral oxolane scaffold can be used to direct subsequent reactions. For example, the conformational constraints imposed by the ring can influence the facial selectivity of reactions on appended side chains. The development of new reactions that leverage the inherent properties of chiral oxolanes is an active area of research, continually expanding the synthetic chemist's toolbox.

Table 4: Selected Modern Synthetic Methods for Tetrahydrofuran Synthesis

| Reaction Type | Description | Key Features |

|---|---|---|

| Iodoetherification | Intramolecular cyclization of an unsaturated alcohol initiated by an iodine electrophile. | Provides functionalized tetrahydrofurans that can be further elaborated. researchgate.net |

| Olefin Cross-Metathesis | Coupling of two olefin-containing fragments to form a new C=C bond. | Enables convergent synthesis of complex molecules containing tetrahydrofuran units. researchgate.net |

| Visible-Light-Mediated Deoxygenative Cyclization | Radical cyclization of monoallylated 1,2-diols initiated by visible light photocatalysis. | A mild and efficient method for the synthesis of chiral tetrahydrofurans. nih.gov |

These and other novel methods underscore the ongoing importance of the tetrahydrofuran scaffold in modern organic synthesis and the continuous search for more efficient and selective ways to construct and utilize these valuable chiral molecules.

Emerging Research Directions and Future Outlook for 3s,4s 3 Ethyl 4 Methyloxolane Chemistry

Innovations in Sustainable and Green Synthesis of Chiral Oxolanes

The principles of green chemistry are increasingly shaping the development of synthetic methodologies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govnih.gov The synthesis of complex chiral molecules like (3S,4S)-3-Ethyl-4-methyloxolane is a key area for the application of these principles.

Innovations in this area focus on several key aspects:

Renewable Feedstocks: There is a growing trend towards using bio-based starting materials. For instance, 2-deoxy-D-ribose, a commercially available sugar, can be converted through reduction and dehydration/cyclization into chiral hydroxymethyl-substituted oxolane building blocks. nih.gov Similarly, other natural products and their derivatives are being explored as sustainable precursors. nih.gov

Greener Solvents: The choice of solvent is critical to the environmental footprint of a synthetic process. Research has identified greener alternatives to traditional volatile organic compounds (VOCs). nih.gov Solvents like 2-methyloxolane (2-MeTHF) and cyclopentyl methyl ether (CPME), which can be derived from renewable resources like corncobs, offer significant advantages. nih.govsigmaaldrich.com They are less prone to forming explosive peroxides than tetrahydrofuran (B95107) (THF) and can lead to improved reaction yields and simplified workup procedures. nih.govsigmaaldrich.com

Catalysis: The shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. nih.gov For the synthesis of chiral oxolanes, this includes:

Biocatalysis: Enzymes and whole-cell systems offer high selectivity under mild conditions. Lipase-catalyzed enzymatic resolutions are a key step in producing optically active tetrahydrofuran derivatives for various applications. nih.gov

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or small organic molecules (organocatalysis), enables the direct formation of enantiomerically enriched products. For example, nickel-catalyzed asymmetric intramolecular cyclizations have been shown to efficiently produce chiral tetrahydrofurans with excellent enantioselectivity. rsc.org Iridium-catalyzed asymmetric hydrogenation is another powerful method for creating chiral lactones, which are direct precursors to substituted oxolanes. rsc.org

Photocatalysis: This emerging technology uses light to drive chemical reactions, often under very mild conditions, reducing the need for high temperatures and energy-intensive processes. nih.gov

| Solvent | Conventional Counterpart | Key Green Chemistry Advantages | Source |

|---|---|---|---|

| 2-Methyloxolane (2-MeTHF) | Tetrahydrofuran (THF), Dichloromethane (B109758) | Derived from renewable resources (e.g., corncobs); Higher boiling point; Forms peroxides less readily than THF. nih.govsigmaaldrich.com | nih.govnih.govsigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | THF, Dioxane, Toluene | Resists peroxide formation; High boiling point and low water miscibility simplify purification and reduce waste streams. nih.govsigmaaldrich.com | nih.govsigmaaldrich.com |

| Water | Various Organic Solvents | Non-toxic, non-flammable, and inexpensive; However, limited solubility for many organic substrates can be a challenge. nih.gov | nih.gov |

Exploration of New Reactivity Patterns and Chemical Transformations of the Oxolane Ring

Beyond innovative synthesis, a deeper understanding of the oxolane ring's reactivity is crucial for creating novel derivatives. The inherent stability of the tetrahydrofuran core presents a challenge, but modern chemistry offers new tools to activate and functionalize this heterocycle.

Ring-Opening Reactions: While the oxolane ring is generally stable, its cleavage can provide access to valuable linear, functionalized molecules. Theoretical and experimental studies have explored ring-opening reactions facilitated by frustrated Lewis pairs (FLPs). nih.govacs.orgresearchgate.net These systems, which feature a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct, are capable of activating small molecules, including the C-O bonds of tetrahydrofuran. researchgate.net Density functional theory (DFT) studies suggest that the activation barrier for the ring-opening is highly dependent on the nature of the Lewis acid/base pair and the distance between them. nih.govacs.org

Transition Metal-Catalyzed Functionalization: Transition metals are instrumental in forging new bonds and enabling transformations that are otherwise difficult. A redox-relay Heck reaction, for instance, has been developed as an efficient strategy to synthesize 3-aryl substituted tetrahydrofurans from simple starting materials like cis-butene-1,4-diol. nih.gov This method provides rapid access to cyclic hemiacetals that can be further diversified. nih.gov

Cycloaddition and Annulation Strategies: [3+2] Cycloaddition reactions are a powerful tool for constructing the five-membered oxolane ring in a single, highly convergent step. nih.gov These methods often create multiple stereocenters simultaneously and are being refined to allow for greater control over product stereochemistry. For example, treating aldehydes with specific allylsilanes can generate highly substituted tetrahydrofurans as single diastereomers. nih.gov

Integration with High-Throughput and Automated Synthesis Methodologies

The discovery of new medicines and materials requires the rapid synthesis and screening of large libraries of compounds. High-throughput and automated synthesis techniques, once the domain of pharmaceutical giants, are becoming more accessible and are being applied to complex synthetic challenges, including the preparation of chiral oxolanes. researchgate.net

Automated Liquid Handling and Flow Chemistry: Automation allows for the precise and reproducible execution of multi-step syntheses. nih.gov Flow chemistry, where reagents are pumped through reactors in a continuous stream, offers superior control over reaction parameters like temperature and mixing, often leading to higher yields and cleaner reactions. researchgate.net This technology is well-suited for optimizing reaction conditions for the synthesis of oxolane derivatives and for scaling up production.

Parallel Synthesis: The development of multi-position reactors allows for the simultaneous execution of numerous reactions under varied conditions. unito.it This approach is invaluable for quickly screening different catalysts, solvents, and substrates to identify optimal conditions for a desired transformation. Mechanochemistry, using high-throughput ball mills, is an emerging solvent-free technique that enables the rapid parallel synthesis of compound libraries. unito.it These methods can dramatically accelerate the discovery of novel oxolane structures and the optimization of their synthetic routes.

Advanced Characterization Techniques for Complex Oxolane Stereoisomers

The synthesis of a molecule like this compound, which contains multiple stereocenters, presents a significant analytical challenge. Distinguishing between different stereoisomers (enantiomers and diastereomers) is critical, as their biological properties can vary dramatically.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structure elucidation. For complex stereoisomers, advanced NMR techniques are indispensable:

Chiral Differentiating Agents: Enantiomers are notoriously difficult to distinguish with standard NMR because they have identical physical properties in an achiral environment. nih.gov The use of chiral lanthanide shift reagents or other chiral auxiliaries can create diastereomeric complexes that exhibit distinct NMR signals, allowing for their differentiation and the determination of enantiomeric excess. nih.gov

NOESY/EXSY Experiments: Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms within a molecule, which is crucial for determining relative stereochemistry. wordpress.com For molecules that exist as an equilibrium mixture of diastereomers, a technique known as Exchange Spectroscopy (EXSY) can detect this chemical exchange, even when one isomer is present in very small amounts. nih.govacs.org This is particularly useful for confirming the stereochemical outcome of a reaction. acs.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful method for separating enantiomers. whiterose.ac.uk The development of new chiral selectors, including those based on biodegradable polymers like polysaccharides, aligns with green chemistry principles by providing effective separations while minimizing environmental impact. longdom.org This technique is essential for both analytical determination of enantiomeric purity and for the preparative separation of stereoisomers. nih.govwhiterose.ac.uk

| Technique | Principle of Differentiation | Application | Source |

|---|---|---|---|

| NMR with Chiral Shift Reagents | Forms temporary diastereomeric complexes with distinct NMR spectra for each enantiomer. | Determination of enantiomeric purity. | nih.gov |

| 2D NOESY/EXSY NMR | Detects through-space proton interactions (NOE) and chemical exchange between equilibrating isomers. | Determination of relative stereochemistry and detection of diastereomeric mixtures. wordpress.comnih.gov | wordpress.comnih.govacs.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Analytical and preparative separation of enantiomers. nih.gov | nih.govwhiterose.ac.uklongdom.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.